9-Methyl-3-azaspiro[5.5]undecane
Description
Significance of Spirocyclic Scaffolds in Contemporary Molecular Design
Spirocycles, characterized by two rings connected by a single common atom, offer a distinct three-dimensional geometry that sets them apart from their flatter aromatic counterparts. This inherent three-dimensionality is a major advantage in modern molecular design, particularly in the realm of drug discovery, as it allows for the precise projection of functional groups into three-dimensional space. This can lead to enhanced interactions with biological targets such as proteins and enzymes.
The incorporation of spirocyclic scaffolds into molecular design has been shown to improve several key properties. Shifting from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbon atoms, as is common in spirocycles, generally correlates with improved physicochemical properties. These can include increased water solubility, higher basicity, and better metabolic stability. Furthermore, the rigidity of the spirocyclic system can lock a molecule into a specific conformation, which can optimize its binding to a target and potentially lead to improved efficacy and selectivity. The unique structural complexity of spirocycles also opens up new areas of chemical space, which is crucial for developing novel intellectual property.
Overview of 9-Methyl-3-azaspiro[5.5]undecane in Synthetic and Mechanistic Research
This compound is a specific example of an azaspirocycle that has been noted in chemical literature, primarily through its availability from various chemical suppliers. While extensive mechanistic and synthetic research studies focused solely on this compound are not widely published, its derivatives and related structures are of interest in medicinal chemistry. For instance, research into 3,9-diazaspiro[5.5]undecane-based compounds has explored their potential as antagonists for γ-aminobutyric acid type A (GABAA) receptors. soton.ac.uk
The synthesis of related 3-heterospiro[5.5]undecanes has been achieved through methods like the Robinson annelation. semanticscholar.org In a typical synthesis, a heterocyclic aldehyde can be reacted with methyl vinyl ketone to form a spiro[5.5]undec-7-en-9-one, which can then be hydrogenated to yield the saturated spiro[5.5]undecan-9-one. semanticscholar.org This general approach provides a potential pathway for the synthesis of this compound and its derivatives.
The fundamental chemical properties of this compound have been reported as follows:
| Property | Value |
| CAS Number | 1075-95-2 |
| Molecular Formula | C11H21N |
| Molecular Weight | 167.29 g/mol |
| Boiling Point | 233.5°C at 760 mmHg |
| Density | 0.92 g/cm³ |
| Refractive Index | 1.49 |
| Flash Point | 91.7°C |
| Data sourced from publicly available chemical supplier information. chemnet.com |
Further research into the specific synthetic routes and potential applications of this compound could unveil new opportunities for the application of this and other azaspiro[5.5]undecane systems in various areas of chemical science.
Structure
3D Structure
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
9-methyl-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21N/c1-10-2-4-11(5-3-10)6-8-12-9-7-11/h10,12H,2-9H2,1H3 |
InChI Key |
PBGFUFGXIARTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CCNCC2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
Pioneering Synthetic Routes to the 9-Methyl-3-azaspiro[5.5]undecane Core
The initial synthetic efforts towards constructing the 3-azaspiro[5.5]undecane framework laid the groundwork for more complex and substituted analogs like this compound. These early methods often relied on robust and well-established chemical transformations.
Cyclization Reactions in Azaspiro[5.5]undecane Formation
Cyclization reactions are fundamental to the formation of the spirocyclic core of azaspiro[5.5]undecanes. A prominent early strategy involves the Robinson annelation. This method has been successfully employed to create 3-heterospiro[5.5]undec-7-en-9-ones from 4-substituted heterocyclic aldehydes, such as 1-methyl-4-piperidinecarboxaldehyde, and methyl vinyl ketone. semanticscholar.org Subsequent hydrogenation of the resulting enone provides the saturated 3-heterospiro[5.5]undecan-9-one. semanticscholar.org For instance, 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one, formed via Robinson annelation, can be hydrogenated using palladium on charcoal to yield 3-Methyl-3-azaspiro[5.5]undecan-9-one. semanticscholar.org
Another classical approach involves the reaction of 4-carbomethoxycyclohexane-1,1-diacetic acid anhydride (B1165640) with concentrated aqueous ammonia. prepchem.com Heating this mixture to a high temperature directly furnishes 9-Carbomethoxy-3-azaspiro[5.5]undecane-2,4-dione, demonstrating a direct cyclization to form the spirocyclic imide core. prepchem.com
| Starting Material | Reagents | Product | Reaction Type |
| 1-Methyl-4-piperidinecarboxaldehyde and Methyl vinyl ketone | Triton-B, then H₂/Pd-C | 3-Methyl-3-azaspiro[5.5]undecan-9-one | Robinson Annelation followed by Hydrogenation |
| 4-Carbomethoxycyclohexane-1,1-diacetic acid anhydride | Concentrated aqueous ammonia, heat | 9-Carbomethoxy-3-azaspiro[5.5]undecane-2,4-dione | Imide formation/Cyclization |
Tandem Reaction Sequences and Cascade Methodologies
More sophisticated and efficient approaches utilize tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These methodologies offer advantages in terms of step economy and reduced waste. A notable example is a conjugate addition/dipolar cycloaddition cascade. acs.org This sequence involves the reaction of an oxime with a diene, leading to a transient nitrone that undergoes an intramolecular dipolar cycloaddition to form a bicyclic isoxazolidine. acs.org Subsequent reductive N-O bond cleavage then yields the desired azaspiro[5.5]undecane skeleton. acs.org
Prins cascade cyclizations have also been developed for the synthesis of related spirocyclic systems, such as 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing the power of cascade reactions in constructing complex spirocycles. nih.gov
Stereoselective Synthesis and Chiral Induction Approaches for this compound Derivatives
Controlling the stereochemistry at the spirocenter and other chiral centers within the molecule is crucial for the synthesis of specific isomers of this compound derivatives, particularly for applications in medicinal chemistry.
One effective strategy for stereocontrol is the use of a conjugate addition to a dihydropyridin-4(1H)-one intermediate. acs.org The stereochemical outcome of the addition of an organocuprate is dictated by A(1,3)-strain within the planar vinylogous amide, favoring an axial attack of the nucleophile. acs.org This approach has been successfully applied in the synthesis of precursors to natural products containing the azaspiro[5.5]undecane core. acs.org
Chiral auxiliaries have also been employed to induce stereoselectivity in the synthesis of azaspirocycles. While specific examples for this compound are not detailed in the provided context, the general principle of using chiral auxiliaries to direct the formation of one enantiomer over another is a well-established strategy in asymmetric synthesis.
Advanced Reagents and Catalysis in this compound Synthesis
The development of novel reagents and catalytic systems has significantly advanced the synthesis of complex molecules, including azaspirocycles.
Applications of Hypervalent Iodine Reagents
Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis due to their mild and selective oxidizing properties. researchgate.netnih.govnih.govarkat-usa.orgbohrium.com These reagents can induce cyclizations that are key to forming heterocyclic systems. nih.gov For example, the intramolecular ipso-cyclization of nitrenium ions, generated from amides using reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), can be used to construct azaspirocyclic frameworks. researchgate.netnih.gov This type of oxidative cyclization offers a valuable method for the formation of the azaspiro[5.5]decane ring system. nih.gov The reactivity and stability of hypervalent iodine reagents can be tuned, and some are even available as recyclable or polymer-supported versions, enhancing their environmental credentials. researchgate.netarkat-usa.org
| Hypervalent Iodine Reagent | Abbreviation | Typical Application |
| [Hydroxy(tosyloxy)iodo]benzene | HTIB (Koser's Reagent) | Generation of nitrenium ions for intramolecular cyclizations |
| (Diacetoxyiodo)benzene | DIB | Oxidative transformations |
| Phenyliodine(III) dichloride | PhICl₂ | Chlorinating agent |
Metal-Catalyzed Cyclization and Annulation Reactions
Transition metal catalysis plays a pivotal role in modern synthetic organic chemistry, enabling a wide range of transformations with high efficiency and selectivity. Metal-catalyzed reactions are instrumental in the formation of C-C and C-N bonds, which are crucial for the construction of the this compound skeleton.
While specific metal-catalyzed syntheses of this compound are not explicitly detailed in the provided search results, the general applicability of such methods is well-recognized. For instance, reductive-cyclization procedures and alkylation-cyclization sequences, often facilitated by metal catalysts or organometallic reagents, are employed in the synthesis of related diazaspiro[5.5]undecane systems. researchgate.net These methods allow for the controlled introduction of substituents and the formation of the spirocyclic core.
Derivatization and Functionalization Strategies of the this compound Scaffold
The derivatization of the this compound scaffold can be approached by modifying either the piperidine (B6355638) ring or the cyclohexane (B81311) ring. The presence of the tertiary amine at position 3 and the methyl group at position 9, along with the spirocyclic nature of the core, dictates the reactivity and potential sites for functionalization. Key strategies involve reactions at the nitrogen atom, and functionalization of the carbocyclic ring, often through ketone intermediates. semanticscholar.org
Regioselective Functionalization
Regioselective functionalization allows for the precise introduction of chemical diversity at specific positions of the this compound core, which is paramount for fine-tuning the pharmacological properties of the resulting molecules.
The most accessible site for regioselective functionalization is the nitrogen atom at position 3. Standard N-alkylation, N-acylation, and reductive amination reactions can be employed to introduce a wide array of substituents. For instance, the parent 3-azaspiro[5.5]undecane can be readily functionalized with various electrophiles. researchgate.net In the context of the 9-methyl analog, similar transformations are expected to proceed with high efficiency.
Functionalization of the carbocyclic ring offers another avenue for introducing diversity. A common strategy involves the synthesis of a ketone at a specific position, which can then serve as a handle for further modifications. For example, the synthesis of 3-methyl-3-azaspiro[5.5]undecan-9-one provides a key intermediate where the carbonyl group at position 9 can be targeted for a variety of transformations. semanticscholar.org These can include, but are not limited to, Grignard reactions, Wittig reactions, and reductive aminations to install diverse functionalities at the 9-position.
The regioselectivity of reactions on the carbocyclic ring can be influenced by the directing effects of existing substituents and the inherent reactivity of the ring system. For instance, in the Robinson annulation approach to building the spirocyclic system, the initial enone intermediate offers opportunities for conjugate addition reactions before the final ring closure, thereby installing substituents at specific positions. semanticscholar.org
| Compound | Functionalization Site | Reagents and Conditions | Product Type | Reference |
| 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one | C=C bond | H₂, Pd/C, Ethyl acetate (B1210297) | Saturated ketone | semanticscholar.org |
| 3-Azaspiro[5.5]undecane | Nitrogen (N3) | 6-chloropurine, NEt₃, nBuOH, 100°C | N-arylated derivative | researchgate.net |
| 4-Substituted Pyridines | Intramolecular cyclization | Ethyl chloroformate, Ti(OiPr)₄ | 3,9-Diazaspiro[5.5]undecane derivatives | uiowa.edu |
Parallel Synthesis Approaches for Compound Library Generation
Parallel synthesis is a powerful tool in drug discovery for the rapid generation of a multitude of analogs for high-throughput screening. uniroma1.itacs.org The this compound scaffold is well-suited for the construction of compound libraries due to the presence of multiple diversification points.
A common approach for the parallel synthesis of a library based on this scaffold would involve a divergent strategy starting from a common intermediate. For example, a ketone intermediate such as 3-methyl-3-azaspiro[5.5]undecan-9-one can be utilized as a branching point. semanticscholar.org This intermediate can be subjected to a variety of reactions in a parallel format, such as:
Reductive amination: Reacting the ketone with a library of primary and secondary amines in the presence of a reducing agent to generate a diverse set of amines at the 9-position.
Wittig-type reactions: Employing a range of phosphonium (B103445) ylides to introduce various substituted alkylidene moieties.
Grignard additions: Using a collection of Grignard reagents to install different alkyl, aryl, or heteroaryl groups at C9, followed by subsequent reactions of the resulting tertiary alcohol.
Another key diversification point is the nitrogen at position 3. A library of this compound analogs can be readily prepared by reacting the parent secondary amine with a diverse set of building blocks such as carboxylic acids (via amide coupling), sulfonyl chlorides (to form sulfonamides), and aldehydes or ketones (via reductive amination). soton.ac.uk
The combination of these strategies allows for the creation of large and diverse compound libraries with variations at both the N3 and C9 positions. A hypothetical parallel synthesis scheme is outlined below:
| Starting Material | Diversification Point | Reagent Class (Library) | Reaction Type | Resulting Library |
| 3-Methyl-3-azaspiro[5.5]undecan-9-one | C9-ketone | Primary/Secondary Amines | Reductive Amination | 9-Amino-3-methyl-3-azaspiro[5.5]undecanes |
| 3-Methyl-3-azaspiro[5.5]undecan-9-one | C9-ketone | Grignard Reagents | Nucleophilic Addition | 9-Alkyl/Aryl-9-hydroxy-3-methyl-3-azaspiro[5.5]undecanes |
| This compound | N3-amine | Carboxylic Acids | Amide Coupling | N-Acyl-9-methyl-3-azaspiro[5.5]undecanes |
| This compound | N3-amine | Aldehydes/Ketones | Reductive Amination | N-Alkyl-9-methyl-3-azaspiro[5.5]undecanes |
The generation of such libraries, coupled with efficient screening methods, can significantly accelerate the identification of lead compounds with desired biological activities. nih.gov
Structural Elucidation and Conformational Analysis
Spectroscopic Methodologies for 9-Methyl-3-azaspiro[5.5]undecane Structure Confirmation
The confirmation of the covalent framework and stereochemistry of this compound relies heavily on nuclear magnetic resonance and X-ray crystallography.
Advanced NMR spectroscopy is a cornerstone for the structural determination of organic molecules like this compound. While specific spectral data for this exact compound is not extensively published, its structure can be unequivocally confirmed using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). ipb.ptresearchgate.net
¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals for the methylene (B1212753) protons of the two rings. The methyl group at the C9 position would appear as a doublet, with its chemical shift and coupling constant providing information about its orientation (axial or equatorial).
2D NMR: COSY experiments would establish the proton-proton coupling networks within the cyclohexane (B81311) and piperidine (B6355638) rings, confirming the connectivity. NOESY experiments are crucial for determining through-space proximity of protons, which helps in assigning the relative stereochemistry, particularly the orientation of the C9-methyl group relative to the rest of the framework. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a representation of expected values based on related azaspiro[5.5]undecane structures.
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| C1, C11 | ~35 | ~1.5 | m |
| C2, C4 | ~50 | ~2.6 | m |
| C5 (Spiro) | ~37 | - | - |
| C6, C10 | ~37 | ~1.4 | m |
| C7, C9 | ~30 | ~1.6 | m |
| C8 | ~27 | ~1.5 | m |
| C9-CH₃ | ~22 | ~0.9 | d |
| N-H | - | ~1.8 (variable) | br s |
Note: Predicted shifts (in CDCl₃) are illustrative. Actual values may vary. m = multiplet, d = doublet, br s = broad singlet.
Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of a molecule. rsc.org For chiral compounds like this compound, which exists as enantiomers, crystallographic analysis of a suitable crystalline derivative or salt can unambiguously establish the three-dimensional arrangement of atoms. acs.org This technique confirms bond lengths, bond angles, and the precise conformation of the rings in the solid state. researchgate.net
In a study of a related azaspiro[5.5]undecane derivative, X-ray analysis was used to deduce the stereochemistry of the product, highlighting the power of this technique in resolving complex structural questions in spirocyclic systems. acs.orgfigshare.com The analysis provides data on the unit cell dimensions, space group, and atomic coordinates, which together define the molecular structure.
Table 2: Representative Crystallographic Data for a Spiro[5.5]undecane System This table contains example data from a related 1,5-dioxaspiro[5.5]undecane derivative to illustrate the parameters obtained from X-ray analysis. researchgate.net
| Parameter | Example Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.7807(18) |
| b (Å) | 9.4383(19) |
| c (Å) | 11.450(2) |
| α (°) | 98.64(3) |
| β (°) | 103.28(3) |
| γ (°) | 99.44(3) |
| Volume (ų) | 893.4(3) |
| Z (molecules/unit cell) | 2 |
Conformational Preferences and Dynamics of the Azaspiro[5.5]undecane Ring System
The 3-azaspiro[5.5]undecane framework consists of a cyclohexane ring and a piperidine ring fused at a single quaternary carbon atom. Both six-membered rings are expected to adopt stable chair conformations to minimize torsional and angular strain.
The spiro fusion significantly restricts the conformational freedom compared to individual cyclohexane and piperidine rings. While ring-flipping is possible, the energy barrier may be different from simple monocyclic systems. The piperidine ring also undergoes nitrogen inversion, a process where the lone pair and the hydrogen atom on the nitrogen rapidly switch their positions.
For this compound, the methyl group at the C9 position on the cyclohexane ring will have a strong preference for the equatorial position. This orientation minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the methyl group were in the axial position. The dominant factor controlling the stereochemistry in related systems has been identified as the minimization of A(1,3)-strain. acs.org
Influence of Spiro-Structure on Molecular Geometry and Spatial Projection
The presence of the spiro-carbon atom (C5) is the defining feature of the molecule's geometry. It forces the two rings into planes that are roughly perpendicular to each other. This rigid, three-dimensional arrangement is a hallmark of spirocyclic compounds and is responsible for their unique chemical and physical properties.
This fixed spatial projection means that substituents on the two rings have well-defined and relatively inflexible positions in space. The methyl group at C9 projects away from the piperidine ring, creating a specific molecular shape. This defined topology is critical in fields like drug discovery, where the shape of a molecule dictates its ability to interact with biological targets. The rigid spirocyclic scaffold can present functional groups in precise orientations, which can be advantageous for molecular recognition.
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction.
No published studies were found that specifically detail quantum mechanical calculations to determine the electronic structure or predict the reactivity of 9-Methyl-3-azaspiro[5.5]undecane.
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interaction Modeling.
There are no available research articles describing molecular dynamics simulations performed to sample the conformational space of this compound or to model its interaction with biological targets.
Molecular Docking Studies for Binding Mode Analysis.
No specific molecular docking studies for this compound to analyze its binding mode with any protein or receptor have been reported in the scientific literature.
Prediction of Molecular Descriptors Relevant to Research Design.
While molecular descriptors can be theoretically calculated for any chemical structure, no published studies have focused on the prediction and analysis of such descriptors for this compound in the context of research design.
Investigation of Molecular Interactions and Biological Research Potential
Structure-Activity Relationship (SAR) Studies in Biological Systems
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the azaspiro[5.5]undecane class of molecules, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity for various biological targets.
The design of novel ligands based on the azaspiro[5.5]undecane scaffold is often guided by a combination of existing knowledge of the biological target and computational modeling. In the case of the related 3,9-diazaspiro[5.5]undecane analogs, which have been investigated as antagonists for the γ-aminobutyric acid type A (GABA-A) receptor, rational design has focused on modifying specific positions of the spirocyclic core. tcsedsystem.edu
The design strategy for these analogs often involves the deconstruction of a lead compound to identify the minimal pharmacophore responsible for biological activity. Subsequent modifications, such as the introduction of different substituents on the nitrogen atoms or the aromatic rings, are then systematically explored. soton.ac.uk This approach allows researchers to probe the steric and electronic requirements of the receptor's binding pocket. For instance, the introduction of a methyl group, as in 9-Methyl-3-azaspiro[5.5]undecane, would be a logical step in an SAR campaign to explore the impact of substitution on the spirocyclic framework.
A key aspect of ligand design is to create a diverse library of analogs to systematically probe the SAR. This can involve varying the nature and position of substituents on the azaspiro[5.5]undecane core. For example, in the development of soluble epoxide hydrolase (sEH) inhibitors based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, various substituted ureas were synthesized to explore their inhibitory activity. nih.gov
Once a library of analogs has been synthesized, their biological activity is assessed using a variety of in vitro assays. These assays are crucial for quantifying the potency and selectivity of the compounds and for building a robust SAR.
For compounds targeting receptors like the GABA-A receptor, radioligand binding assays are commonly employed to determine the affinity of the analogs for the receptor. tcsedsystem.edu These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor's binding site. The results are typically expressed as the inhibitory constant (Ki), with lower values indicating higher binding affinity.
Functional assays are also essential to determine whether a ligand acts as an agonist, antagonist, or modulator of the receptor. For ion channels like the GABA-A receptor, electrophysiological techniques such as two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing the receptor can be used. These experiments measure the changes in ion flow across the cell membrane in response to the application of the compound.
In the context of enzyme inhibitors, such as the 1-oxa-4,9-diazaspiro[5.5]undecane-based sEH inhibitors, enzymatic assays are used to measure the inhibition of the target enzyme's activity. nih.gov The potency of the inhibitors is typically reported as the half-maximal inhibitory concentration (IC50).
The following table summarizes the in vitro biological activity of some exemplary azaspiro[5.5]undecane analogs from the literature.
| Compound Class | Target | Assay Type | Key Finding | Reference |
| 3,9-Diazaspiro[5.5]undecane analogs | GABA-A Receptor | Radioligand Binding Assay | A simplified m-methylphenyl analog showed a high binding affinity (Ki = 180 nM) and selectivity for the extrasynaptic α4βδ subtype. | tcsedsystem.edusoton.ac.uk |
| 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives | Soluble Epoxide Hydrolase (sEH) | Enzymatic Inhibition Assay | Compound 19 exhibited excellent sEH inhibitory activity and good bioavailability. | nih.gov |
| 8-Azaspiro[4.5]decane-7,9-dione analogs | α1d-Adrenergic Receptors | Cloned Receptor Assay | Discovered high-affinity antagonists with significant selectivity for the α1d-AR subtype. | nih.gov |
Computational modeling and cheminformatics play a crucial role in modern drug discovery by providing insights into the molecular basis of ligand-receptor interactions and by helping to prioritize the synthesis of new analogs. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of the compounds with their biological activity.
Molecular docking simulations are frequently used to predict the binding mode of ligands within the active site of a protein. soton.ac.uk These simulations can help to rationalize the observed SAR and guide the design of new analogs with improved potency and selectivity. For example, in the study of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists, molecular modeling was used to propose a potential binding mode at the β3/α1 interface of the receptor. soton.ac.uk This model highlighted the importance of the spirocyclic benzamide (B126) for binding.
Cheminformatics tools can be used to analyze large datasets of chemical structures and biological activities to identify trends and patterns that may not be immediately obvious. These tools can also be used to design combinatorial libraries of compounds for high-throughput screening.
This compound as a Chemical Scaffold for Advanced Research Applications
The inherent three-dimensionality and conformational rigidity of the this compound scaffold make it an attractive platform for modern drug design. Spirocycles, in general, are associated with higher success rates in identifying compounds with affinity for three-dimensional protein targets. beilstein-journals.org Their globular and spherical shapes can lead to improved binding selectivity and pharmacokinetic properties compared to flatter, sp2-rich molecules. soton.ac.uk The defined exit vectors from the spirocyclic core allow for a systematic exploration of chemical space, which is crucial for developing novel molecular entities. sigmaaldrich.comspirochem.com
Design of Advanced Chemical Probes
Advanced chemical probes are essential tools for dissecting complex biological processes. The design of such probes requires scaffolds that can be precisely functionalized to interact with specific biological targets. While direct examples of chemical probes based on the this compound scaffold are not extensively documented in current literature, the structural characteristics of spirocyclic systems suggest their significant potential in this area.
The rigidity of the spirocyclic core of this compound can help to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the distinct spatial arrangement of substituents on the undecane (B72203) ring system can be exploited to create probes with high selectivity. For instance, a study on 3,9-diazaspiro[5.5]undecane-based compounds highlighted their potential as potent and selective antagonists for GABA-A receptors, demonstrating the utility of this class of spirocycles in creating targeted molecular probes. soton.ac.uk The non-cytotoxic nature of some novel spirocyclic compounds also validates them as suitable starting points for developing molecular probes for cell-based assays. beilstein-journals.org
Utility in PROTAC Linker Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful new modality in drug discovery. nih.gov A critical component of a PROTAC is the linker, which connects the ligand for the target protein to the ligand for an E3 ubiquitin ligase. The nature of the linker significantly influences the efficacy and physicochemical properties of the PROTAC.
The this compound scaffold has found direct application in the development of PROTAC linkers. The rigid nature of this spirocyclic system can help to properly orient the two ligands for effective ternary complex formation between the target protein and the E3 ligase. Several derivatives of 3-azaspiro[5.5]undecane are commercially available as building blocks for PROTAC synthesis.
For example, 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde is utilized in the synthesis of PROTAC SOS1 degrader-8. medchemexpress.cominvivochem.com Similarly, PIP-C-3-Azaspiro[5.5]undecane-boc is employed in the creation of PROTAC SOS1 degrader-10. medchemexpress.cominvivochem.com These examples underscore the practical utility of the azaspiro[5.5]undecane core in constructing sophisticated PROTACs.
| PROTAC Linker Building Block | Application | Reference |
|---|---|---|
| 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde | Synthesis of PROTAC SOS1 degrader-8 | medchemexpress.cominvivochem.com |
| PIP-C-3-Azaspiro[5.5]undecane-boc | Synthesis of PROTAC SOS1 degrader-10 | medchemexpress.cominvivochem.com |
Exploration of Chemical Space for Novel Lead Discovery
The vastness of chemical space presents a significant challenge in the discovery of new drugs. Spirocyclic scaffolds like this compound are valuable tools for navigating and populating novel regions of biologically relevant chemical space. nih.gov The introduction of a spiro center increases the three-dimensionality of a molecule, a feature that is often underrepresented in traditional compound libraries but is characteristic of many natural products and approved drugs. nih.govnih.gov
The exploration of derivatives based on the azaspiro[5.5]undecane core has led to the identification of compounds with promising biological activities. For instance, compounds containing a 1,9-diazaspiro[5.5]undecane scaffold have been investigated for the treatment of obesity and pain. nih.gov In one study, derivatives of 3,9-diazaspiro[5.5]undecane were identified as potent competitive antagonists of the GABA-A receptor, with some analogs showing high nanomolar binding affinity. soton.ac.uk
These findings, although not directly involving this compound itself, highlight the potential of the broader azaspiro[5.5]undecane class of compounds in yielding novel lead structures for various therapeutic targets. The ability to readily synthesize and diversify this scaffold makes it a powerful engine for lead discovery campaigns.
| Scaffold | Biological Target/Application | Key Findings | Reference |
|---|---|---|---|
| 1,9-Diazaspiro[5.5]undecane | Obesity, Pain | Demonstrated multimodal activity against multiple receptors. | nih.gov |
| 3,9-Diazaspiro[5.5]undecane | GABA-A Receptor | Identified as potent competitive antagonists with high nanomolar affinity. | soton.ac.uk |
Analytical and Characterization Methodologies in Research
Chromatographic Separation and Purification Techniques
The isolation and purification of 9-Methyl-3-azaspiro[5.5]undecane from reaction mixtures rely on established chromatographic principles, tailored to the specific physicochemical properties of this spirocyclic amine. Given its basic nature, strategies are often employed to mitigate interactions with the stationary phase that can lead to poor peak shape and recovery.
Normal-Phase Chromatography:
Normal-phase chromatography, typically utilizing silica (B1680970) gel as the stationary phase, is a common method for the purification of moderately polar compounds. However, the basic nitrogen atom in this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to peak tailing and potential degradation. To counter this, several approaches are utilized:
Use of Amine Additives: The addition of a small amount of a volatile tertiary amine, such as triethylamine (B128534) (TEA) or pyridine, to the mobile phase is a standard practice. biotage.combiotage.com These additives compete with the analyte for binding to the acidic sites on the silica, resulting in improved peak shape and chromatographic performance.
Amine-Functionalized Silica: An alternative approach involves the use of silica gel that has been chemically modified with amino groups (amine-functionalized silica). biotage.com This creates a more basic stationary phase surface, which repels the basic analyte, leading to faster elution and symmetric peaks without the need for mobile phase additives.
Aprotic Solvent Systems: Mobile phases typically consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. For instance, in the purification of a related 3,9-diazaspiro[5.5]undecane derivative, a mobile phase of ethyl acetate and n-heptane (1:1) was successfully used with silica gel flash column chromatography. soton.ac.uk
Reversed-Phase Chromatography:
Reversed-phase chromatography, particularly on C18-functionalized silica, offers a powerful alternative for the purification of amines. In this technique, a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, is used.
pH Control: The retention of this compound on a reversed-phase column is highly dependent on the pH of the mobile phase. At acidic or neutral pH, the amine will be protonated, increasing its polarity and leading to earlier elution. Conversely, at a higher pH, the amine will be in its free base form, making it more hydrophobic and increasing its retention. biotage.com
Ion-Pairing Chromatography: In some cases, an ion-pairing agent can be added to the mobile phase to improve the retention and separation of ionic analytes on a reversed-phase column.
The choice between normal-phase and reversed-phase chromatography depends on the polarity of the impurities present in the reaction mixture and the desired scale of purification. For many applications, flash chromatography is employed for rapid and efficient purification. soton.ac.uk
Table 1: Typical Chromatographic Conditions for the Purification of Azaspiro[5.5]undecane Derivatives
| Technique | Stationary Phase | Typical Mobile Phase | Modifier | Detection | Reference |
| Normal-Phase Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Triethylamine (0.1-1%) | UV, TLC with staining | biotage.comsoton.ac.uk |
| Normal-Phase Flash Chromatography | Amine-Functionalized Silica | Hexane/Ethyl Acetate | None | UV, TLC with staining | biotage.com |
| Reversed-Phase Flash Chromatography | C18-Functionalized Silica | Water/Acetonitrile or Water/Methanol | Trifluoroacetic Acid (TFA) or Ammonium Hydroxide (to control pH) | UV, ELSD | teledyneisco.com |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) and electrospray ionization (ESI) are the most common ionization techniques.
Electron Ionization (EI) Mass Spectrometry:
Under electron ionization conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of this compound is expected to be directed by the nitrogen atom and the spirocyclic ring system. The fragmentation of N-methylpiperidine provides a good model for the expected behavior of the piperidine (B6355638) portion of the molecule. nist.gov
Key expected fragmentation pathways include:
Alpha-Cleavage: The most characteristic fragmentation of amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would involve the loss of a hydrogen radical to form an iminium ion, or the cleavage of a bond within the cyclohexane (B81311) or piperidine ring adjacent to the nitrogen. The loss of the methyl group from the nitrogen is also a possibility.
Ring Opening and Fragmentation: The spirocyclic system can undergo ring-opening followed by further fragmentation, leading to a complex pattern of daughter ions.
Electrospray Ionization (ESI) Mass Spectrometry:
Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, this compound would typically be observed as its protonated form, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information. The fragmentation in ESI-MS/MS often involves the loss of neutral molecules and cleavage of the ring system.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | m/z (exact mass) | Description |
| [M]⁺• | C₁₁H₂₁N⁺• | 167.1674 | Molecular Ion |
| [M-H]⁺ | C₁₁H₂₀N⁺ | 166.1596 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | C₁₀H₁₈N⁺ | 152.1439 | Loss of the N-methyl group |
| [C₆H₁₂N]⁺ | C₆H₁₂N⁺ | 98.0970 | Fragment corresponding to the piperidine ring |
Advanced Spectroscopic Methods in Research Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound would be complex due to the presence of multiple diastereotopic protons in the two rings. The cyclohexane and piperidine rings adopt chair conformations, leading to distinct signals for axial and equatorial protons. jove.com
Chemical Shifts: The protons on the carbon atoms adjacent to the nitrogen (C2 and C4) would be expected to resonate in the region of 2.0-3.0 ppm. The N-methyl group would appear as a singlet at around 2.2-2.5 ppm. The remaining methylene (B1212753) protons of the cyclohexane and piperidine rings would appear as a complex series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm.
Coupling Constants: The coupling constants (J-values) between adjacent protons provide valuable information about their dihedral angles and thus the conformation of the rings. Large diaxial couplings (J ≈ 10-13 Hz) are characteristic of protons in a chair conformation.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule and their chemical environment.
Chemical Shifts: The carbon atoms attached to the nitrogen (C2 and C4) would be expected to have chemical shifts in the range of 50-60 ppm. The N-methyl carbon would appear around 40-45 ppm. The spiro carbon (C5) would be a quaternary carbon and would appear as a weak signal around 30-40 ppm. The remaining methylene carbons of the cyclohexane and piperidine rings would resonate in the upfield region of 20-40 ppm.
Two-Dimensional NMR Spectroscopy:
To definitively assign the complex ¹H and ¹³C NMR spectra, a series of two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the tracing of the spin systems within the cyclohexane and piperidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the spiro center and for assigning quaternary carbons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | 2.2 - 2.5 (s) | 40 - 45 |
| H2, H4 | 2.0 - 3.0 (m) | 50 - 60 |
| H6, H11 | 1.2 - 2.0 (m) | 20 - 40 |
| H7, H8, H10 | 1.0 - 1.8 (m) | 20 - 40 |
| C5 | - | 30 - 40 |
Future Research Directions and Prospects
Emerging Synthetic Strategies for Complex 9-Methyl-3-azaspiro[5.5]undecane Derivatives
The efficient construction of the 3-azaspiro[5.5]undecane core and the subsequent introduction of diverse functional groups are critical for exploring its potential. While foundational synthetic routes exist, future research is expected to focus on more sophisticated and versatile strategies.
One promising avenue is the development of asymmetric syntheses to control the stereochemistry of the spirocyclic core and its substituents. The use of chiral catalysts or auxiliaries can provide access to specific enantiomers, which is crucial as different stereoisomers of a drug can have vastly different biological activities.
Furthermore, late-stage functionalization techniques are becoming increasingly important in drug discovery. These methods allow for the modification of a core scaffold at a later step in the synthetic sequence, enabling the rapid generation of a library of diverse analogs. For this compound, this could involve the development of novel C-H activation methods to introduce functional groups at various positions on the carbocyclic ring.
A key challenge in the synthesis of spirocyclic compounds is the creation of the spirocenter. Innovative strategies, such as intramolecular cyclization reactions or ring-closing metathesis, will likely be adapted and optimized for the synthesis of complex this compound derivatives.
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry plays an indispensable role in modern drug discovery by enabling the prediction of molecular properties and the rational design of new compounds. For this compound derivatives, advanced computational approaches can provide valuable insights into their behavior and guide synthetic efforts.
Molecular docking simulations can be employed to predict how these compounds might bind to specific protein targets. By understanding the potential binding modes and key interactions, researchers can prioritize the synthesis of compounds with the highest likelihood of biological activity. For instance, studies on the related 3,9-diazaspiro[5.5]undecane scaffold have utilized docking to understand its interaction with the GABA-A receptor. amadischem.com
Quantum mechanics (QM) calculations can provide a more accurate description of the electronic structure and reactivity of these molecules. This information can be used to refine molecular mechanics force fields for more accurate simulations and to predict properties such as metabolic stability.
Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the 3-azaspiro[5.5]undecane core and how different substituents influence its shape and dynamics. This is particularly important for understanding how these molecules might adapt their conformation to fit into a binding site.
The integration of these computational techniques with experimental data will be crucial for accelerating the discovery of new bioactive compounds based on the this compound scaffold.
Broadening the Scope of Molecular Interaction Studies
Understanding how a molecule interacts with its biological target at the atomic level is fundamental to rational drug design. For this compound derivatives, a key area of future research will be to elucidate their molecular interactions with a wide range of biological targets.
Initial studies could involve screening libraries of these compounds against various receptors, enzymes, and ion channels to identify potential biological activities. Once a "hit" is identified, a variety of biophysical techniques can be used to characterize the interaction in detail.
X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of the compound bound to its target protein. This allows for a precise understanding of the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction. This data is essential for structure-activity relationship (SAR) studies, which aim to correlate changes in a molecule's structure with its biological activity.
By systematically exploring the molecular interactions of a diverse set of this compound derivatives, researchers can build a comprehensive understanding of the scaffold's potential and identify promising avenues for therapeutic development.
Development of Novel Research Tools and Functional Scaffolds
Beyond their potential as therapeutic agents, this compound and its derivatives can also serve as valuable research tools and functional scaffolds. Their rigid, three-dimensional nature makes them attractive as "chemical probes" to study the function of specific proteins or biological pathways.
For example, a fluorescently labeled derivative of this compound could be synthesized to visualize the localization of its target protein within a cell. Alternatively, a derivative could be functionalized with a photoreactive group to create a photoaffinity label, which can be used to covalently link the compound to its target for identification and characterization.
The 3-azaspiro[5.5]undecane scaffold itself can be used as a starting point for the development of more complex molecular architectures. By attaching different functional groups or building blocks to the core, researchers can create a wide variety of novel compounds with diverse properties and potential applications.
Q & A
Q. What are the common synthetic routes for 9-Methyl-3-azaspiro[5.5]undecane, and how are they optimized?
The synthesis typically employs Prins cyclization , a single-step method under mild conditions to construct the spirocyclic scaffold. Key steps include:
- Reacting alkenes with aldehydes in the presence of acid catalysts (e.g., BF₃·OEt₂) to form the bicyclic framework .
- Post-synthetic modifications (e.g., methylation at position 9) to introduce functional groups . Optimization focuses on solvent choice (e.g., dichloromethane), temperature control (0–25°C), and stoichiometric ratios to achieve yields >70% . Alternative methods like olefin metathesis (for scalability) and RCM (Ring-Closing Metathesis) are also explored for derivatives .
Q. How is the molecular structure of this compound characterized?
Structural elucidation involves:
- X-ray crystallography to confirm spirocyclic geometry and bond angles (e.g., N-C bond length ~1.47 Å) .
- NMR spectroscopy (¹H, ¹³C, DEPT) to assign methyl group signals (δ ~1.2 ppm) and spiro junction protons (δ ~3.5 ppm) .
- Mass spectrometry (HRMS) to verify molecular weight (153.265 g/mol) and fragmentation patterns .
Q. What are the primary biological targets and activities reported for this compound?
- Antituberculosis activity : Inhibits the MmpL3 protein in Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL against drug-resistant strains) .
- Enzyme inhibition : Acts as a soluble epoxide hydrolase (sEH) inhibitor (IC₅₀: ~50 nM) .
- Structural role : Serves as a scaffold for designing GABA receptor modulators and anticancer agents .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yields?
Use Design of Experiments (DoE) to assess variables:
- Catalyst loading : BF₃·OEt₂ (5–10 mol%) significantly impacts cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic activation but may reduce selectivity .
- Temperature gradients : Lower temperatures (0°C) minimize side reactions like over-oxidation . Case Study : A DoE approach increased yield from 55% to 82% by adjusting BF₃·OEt₂ to 8 mol% and reaction time to 12 hours .
Q. What computational methods are employed to study interactions with biological targets?
- Molecular docking (AutoDock Vina): Predicts binding poses of this compound in MmpL3’s active site (binding energy: −8.2 kcal/mol) .
- MD simulations (GROMACS) : Analyzes stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues (e.g., Tyr257, His395) .
- QSAR models : Correlate substituent effects (e.g., methyl vs. benzyl groups) with antituberculosis activity (R² = 0.89) .
Q. How do structural modifications influence pharmacological activity?
Comparative studies of derivatives reveal:
| Derivative | Modification | Biological Activity | Source |
|---|---|---|---|
| 9-Benzyl analog | Benzyl substitution at N9 | Enhanced MmpL3 inhibition (MIC: 0.2 µg/mL) | |
| 1-Oxa-9-azaspiro[5.5]undecane | Oxygen substitution | Reduced sEH activity (IC₅₀: 120 nM) | |
| 3,9-Diazaspiro analog | Additional N atom | GABA receptor modulation (EC₅₀: 1.5 µM) | |
| The methyl group at position 9 improves metabolic stability, while oxygen substitution alters electron density, affecting target affinity . |
Q. How can researchers address contradictions in reported biological activities?
Discrepancies (e.g., antituberculosis vs. anticancer activity) arise from:
- Assay variability : Differences in bacterial strains (H37Rv vs. clinical isolates) or cell lines (HeLa vs. MCF-7) .
- Structural analogs : Subtle changes (e.g., tert-butyl vs. benzyl groups) redirect activity toward distinct targets . Resolution Strategies :
- Standardized assays : Use WHO-recommended M. tuberculosis strains and fixed IC₅₀ endpoints .
- Meta-analysis : Pool data from >10 studies to identify structure-activity trends (e.g., spiro ring size correlates with cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
